N,N',N''-Tris(2-bromophenyl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide: is a chemical compound characterized by the presence of three 2-bromophenyl groups attached to a phosphoric triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide typically involves the reaction of phosphoric triamide with 2-bromophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The bromine atoms in the 2-bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoric triamides.
Scientific Research Applications
Chemistry: N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural properties may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide can be used as an additive in the production of polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism by which N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Hexamethylphosphoramide: A similar compound with a different substitution pattern, used as a solvent and reagent in organic synthesis.
Tris(N,N-tetramethylene)phosphoric acid triamide: Another related compound with applications in various fields of research.
Uniqueness: N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide is unique due to the presence of bromine atoms in the 2-bromophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
90059-46-4 |
---|---|
Molecular Formula |
C18H15Br3N3OP |
Molecular Weight |
560.0 g/mol |
IUPAC Name |
N-bis(2-bromoanilino)phosphoryl-2-bromoaniline |
InChI |
InChI=1S/C18H15Br3N3OP/c19-13-7-1-4-10-16(13)22-26(25,23-17-11-5-2-8-14(17)20)24-18-12-6-3-9-15(18)21/h1-12H,(H3,22,23,24,25) |
InChI Key |
SXXKQADBGKQXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NP(=O)(NC2=CC=CC=C2Br)NC3=CC=CC=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.